

# Comparative Proteomics of Endothelial Cells: Antiangiogenic Agent "AngioBlock-2" vs. VEGF

Author: BenchChem Technical Support Team. Date: December 2025



This guide provides a comparative proteomic analysis of human umbilical vein endothelial cells (HUVECs) treated with a novel antiangiogenic agent, "AngioBlock-2," versus Vascular Endothelial Growth Factor (VEGF). AngioBlock-2 is a potent VEGFR-2 tyrosine kinase inhibitor designed to suppress tumor angiogenesis. This document presents quantitative data, detailed experimental protocols, and visual diagrams of the signaling pathways and experimental workflow to support researchers in the field of angiogenesis and drug development.

### **Quantitative Proteomic Analysis**

The following table summarizes the differential protein expression in HUVECs treated with VEGF (to stimulate angiogenesis) and AngioBlock-2 + VEGF (to assess the inhibitory effect). Proteins were quantified using label-free quantification (LFQ) intensity from a nanoLC-MS/MS analysis. The data highlights key proteins whose expression is significantly altered by AngioBlock-2 treatment in the presence of VEGF.



| Protein                                      | Gene  | Function/Pa<br>thway                            | Fold<br>Change<br>(VEGF vs.<br>Control) | Fold<br>Change<br>(AngioBloc<br>k-2 + VEGF<br>vs. VEGF) | p-value |
|----------------------------------------------|-------|-------------------------------------------------|-----------------------------------------|---------------------------------------------------------|---------|
| Proliferating<br>Cell Nuclear<br>Antigen     | PCNA  | DNA<br>replication,<br>cell<br>proliferation    | 3.2                                     | -2.8                                                    | < 0.01  |
| Cadherin 5                                   | CDH5  | Cell-cell<br>adhesion,<br>vascular<br>integrity | 2.5                                     | -2.1                                                    | < 0.01  |
| Phospholipas<br>e C Gamma<br>1               | PLCG1 | VEGF<br>signaling, cell<br>migration            | 2.1                                     | -1.9                                                    | < 0.01  |
| Mitogen-<br>activated<br>protein<br>kinase 1 | MAPK1 | Proliferation,<br>migration<br>(ERK2)           | 1.8                                     | -1.7                                                    | < 0.05  |
| E-selectin                                   | SELE  | Cell<br>adhesion,<br>inflammation               | 3.5                                     | -3.1                                                    | < 0.01  |
| von<br>Willebrand<br>factor                  | VWF   | Hemostasis,<br>angiogenesis                     | 2.9                                     | -2.5                                                    | < 0.01  |
| Thrombospon<br>din 1                         | THBS1 | Anti-<br>angiogenic<br>factor                   | -1.5                                    | 2.2                                                     | < 0.05  |

# **Experimental Protocols**Cell Culture and Treatment



Human Umbilical Vein Endothelial Cells (HUVECs) were cultured in EGM-2 medium (Lonza) supplemented with 2% fetal bovine serum (FBS) at 37°C in a 5% CO2 incubator. For the experiment, cells were seeded in 6-well plates and grown to 80% confluency. The cells were then serum-starved for 6 hours before treatment with one of the following conditions for 24 hours:

- Control: Basal medium with 0.1% DMSO.
- VEGF: 50 ng/mL recombinant human VEGF-A (R&D Systems).
- AngioBlock-2 + VEGF: 100 nM AngioBlock-2 pre-treatment for 2 hours, followed by coincubation with 50 ng/mL VEGF-A.

#### **Protein Extraction and Digestion**

After treatment, cells were washed twice with ice-cold PBS and lysed in RIPA buffer containing protease and phosphatase inhibitors. The cell lysates were sonicated and centrifuged at 14,000 x g for 15 minutes at 4°C. The supernatant containing the protein extract was collected. Protein concentration was determined using a BCA assay (Thermo Fisher Scientific).

A total of 100  $\mu$ g of protein from each sample was reduced with 10 mM dithiothreitol (DTT) for 1 hour at 37°C and then alkylated with 20 mM iodoacetamide (IAA) for 30 minutes in the dark. The proteins were then digested overnight at 37°C with sequencing-grade trypsin (Promega) at a 1:50 (trypsin:protein) ratio.

#### **LC-MS/MS Analysis**

The resulting peptide mixtures were desalted using C18 StageTips. The peptides were then separated by reverse-phase chromatography on a nano-HPLC system (EASY-nLC 1200, Thermo Fisher Scientific) coupled to a Q Exactive HF mass spectrometer (Thermo Fisher Scientific). The mass spectrometer was operated in data-dependent acquisition (DDA) mode to automatically switch between MS and MS/MS acquisition.

### **Data Analysis**

The raw MS data files were processed with MaxQuant software (version 1.6.17.0) for protein identification and label-free quantification (LFQ). The data were searched against the human





UniProt database. Statistical analysis was performed using Perseus software. Proteins with a p-value < 0.05 and a fold change > 1.5 were considered significantly differentially expressed.

# Visualizations Experimental Workflow





Click to download full resolution via product page

Caption: Workflow for proteomic analysis of HUVECs.



## **VEGF Signaling and AngioBlock-2 Inhibition**



Click to download full resolution via product page

Caption: Inhibition of VEGF signaling by AngioBlock-2.

### **Comparative Proteomic Outcomes**





Click to download full resolution via product page

Caption: Summary of proteomic changes.

 To cite this document: BenchChem. [Comparative Proteomics of Endothelial Cells: Antiangiogenic Agent "AngioBlock-2" vs. VEGF]. BenchChem, [2025]. [Online PDF].
 Available at: [https://www.benchchem.com/product/b15141606#comparative-proteomics-of-endothelial-cells-treated-with-antiangiogenic-agent-2-vs-vegf]

#### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide



accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

### BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com